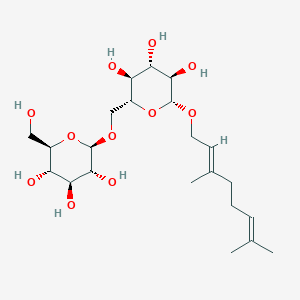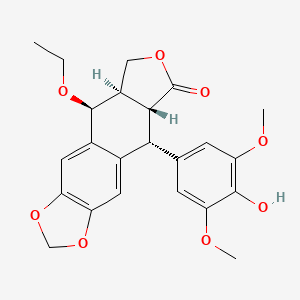
Deglucopyranosyl Ethoxy Etoposide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deglucopyranosyl Ethoxy Etoposide is a derivative of etoposide, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is synthesized by modifying the etoposide molecule to enhance its pharmacological properties, such as solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deglucopyranosyl Ethoxy Etoposide involves several steps, starting from the parent compound, etoposide. The process typically includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Deglucopyranosyl Ethoxy Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential use in different therapeutic applications .
Scientific Research Applications
Deglucopyranosyl Ethoxy Etoposide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation reactions and the effects of glycosylation on drug properties. In biology and medicine, it is investigated for its potential to treat various cancers, including lung, testicular, and ovarian cancers . The compound is also explored for its use in targeted drug delivery systems and as a component of combination therapies .
Mechanism of Action
The mechanism of action of Deglucopyranosyl Ethoxy Etoposide involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a complex with DNA and topoisomerase II, the compound induces breaks in double-stranded DNA, preventing the repair process and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent chemotherapeutic agent .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Deglucopyranosyl Ethoxy Etoposide include other derivatives of etoposide, such as etoposide phosphate and etoposide lipid emulsion. These compounds share a common mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness: What sets this compound apart is its enhanced solubility and bioavailability, which improve its therapeutic efficacy and reduce side effects. This makes it a valuable addition to the arsenal of chemotherapeutic agents, offering new possibilities for cancer treatment .
Properties
Molecular Formula |
C23H24O8 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-ethoxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C23H24O8/c1-4-28-22-13-8-16-15(30-10-31-16)7-12(13)19(20-14(22)9-29-23(20)25)11-5-17(26-2)21(24)18(6-11)27-3/h5-8,14,19-20,22,24H,4,9-10H2,1-3H3/t14-,19+,20-,22+/m0/s1 |
InChI Key |
XWWKNDVCCMQSIV-COWZOJLOSA-N |
Isomeric SMILES |
CCO[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Canonical SMILES |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
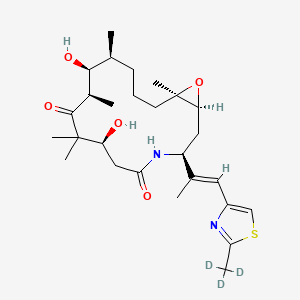


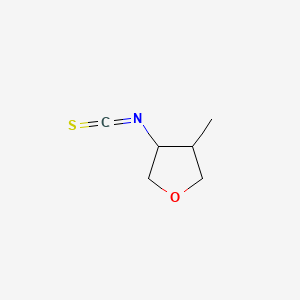
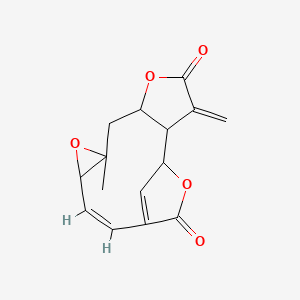


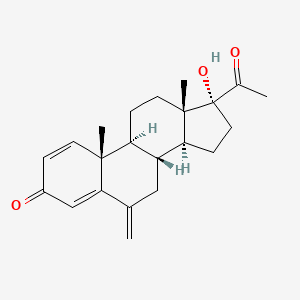
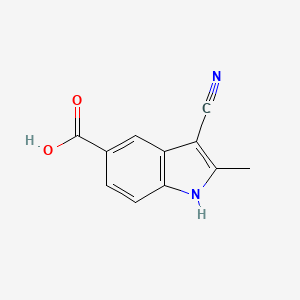
![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
